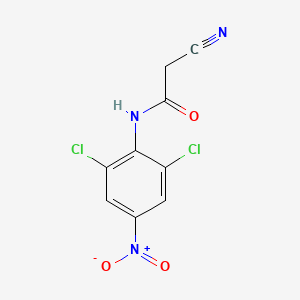

2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O3/c10-6-3-5(14(16)17)4-7(11)9(6)13-8(15)1-2-12/h3-4H,1H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSQBMACMMUTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NC(=O)CC#N)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination with Cl₂ and H₂O₂

A widely cited approach involves the reaction of p-nitroaniline with chlorine gas (Cl₂) in the presence of hydrogen peroxide (H₂O₂) under acidic conditions. In this method, p-nitroaniline is suspended in 20–35% diluted hydrochloric acid, heated to 40–80°C, and subjected to Cl₂ gas flow for 0.5–5 hours. Concurrent dropwise addition of H₂O₂ facilitates oxidative chlorination, ensuring the replacement of aromatic hydrogens at the 2- and 6-positions with chlorine atoms. This method achieves yields exceeding 85% with high purity, as the controlled release of Cl₂ minimizes over-chlorination byproducts. The use of H₂O₂ not only enhances atomic efficiency but also regenerates hydrochloric acid, reducing wastewater generation.

Cyclic Synthesis Method with Hydrogenation

An alternative cyclic synthesis route employs p-nitroaniline as the starting material, proceeding through chlorination, diazonium salt formation, and hydrogenation. In this protocol, chlorination is conducted in methanol, enabling solvent recycling and minimizing acid waste. The diazonium intermediate is hydrolyzed in toluene, bypassing energy-intensive water vapor distillation. Subsequent hydrogenation in toluene with a palladium catalyst yields 2,6-dichloro-4-aminophenol, which is re-nitrated to regenerate the nitro group. This closed-loop system reduces environmental impact and operational costs, though it requires precise temperature control during hydrogenation to prevent premature nitro-group reduction.

Following chlorination, the introduction of the acetamide moiety necessitates functional group interconversion via diazonium intermediates. The 2,6-dichloro-4-nitroaniline is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C, forming a stable diazonium salt. Hydrolysis of this salt in aqueous sulfuric acid at 60–80°C yields 2,6-dichloro-4-nitrophenol, which is subsequently acetylated to form the acetamide derivative. This step demands strict pH control to avoid side reactions, particularly the premature decomposition of the diazonium species.

The final stage involves the introduction of the cyanoacetamide group onto the 2,6-dichloro-4-nitrophenyl backbone. Two catalytic systems have shown efficacy in this transformation: trichloroacetic acid and montmorillonite K10 clay.

Solvent-Free Catalytic Methods

Under solvent-free conditions, 2,6-dichloro-4-nitroaniline reacts with cyanoacetyl chloride in the presence of trichloroacetic acid (TCA) at 405 K. TCA acts as both a catalyst and desiccant, facilitating the nucleophilic attack of the aniline’s amine group on the cyanoacetyl chloride’s carbonyl carbon. This method achieves an 80% yield within 64 minutes, as confirmed by thin-layer chromatography (TLC) monitoring. Montmorillonite K10 clay, an acidic solid catalyst, offers a greener alternative, though it requires extended reaction times (100 minutes) and yields 61% product. The solvent-free approach minimizes waste and simplifies purification, though it necessitates high-purity starting materials to prevent catalyst poisoning.

Acid-Catalyzed Condensation

In a modified approach, 2,6-dichloro-4-nitroaniline is condensed with cyanoacetic acid in acetic anhydride under reflux. The reaction proceeds via in situ formation of a mixed anhydride intermediate, which undergoes nucleophilic acyl substitution to yield the target acetamide. This method, while efficient, requires careful exclusion of moisture to prevent hydrolysis of the cyano group.

Alternative Synthetic Pathways

Nucleophilic Substitution Approaches

Recent advances explore the use of 2,6-dichloro-4-nitrofluorobenzene as a starting material, where the fluorine atom is displaced by a cyanoacetamide nucleophile. Conducted in dimethylformamide (DMF) with potassium carbonate as a base, this SNAr reaction proceeds at 120°C, yielding 70–75% product. The electron-withdrawing nitro and chloro groups activate the aromatic ring, facilitating the substitution.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the acetylation step, reducing reaction times from hours to minutes. A mixture of 2,6-dichloro-4-nitroaniline, cyanoacetic acid, and polyphosphoric acid (PPA) is irradiated at 150°C for 10 minutes, achieving 88% conversion. The microwave’s uniform heating minimizes thermal degradation, though scalability remains a challenge.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cl₂/H₂O₂ Chlorination | 40–80°C, 0.5–5 h | 85–90 | 98 | High yield, minimal waste | Requires Cl₂ handling infrastructure |

| Cyclic Hydrogenation | Toluene, Pd/C, 50°C | 78 | 97 | Closed-loop, eco-friendly | Multi-step, costly catalysts |

| Solvent-Free (TCA) | 405 K, 64 min | 80 | 95 | Rapid, solvent-free | High energy input |

| Microwave-Assisted | 150°C, 10 min | 88 | 96 | Fast, high conversion | Limited scalability |

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (cyano and nitro) on the phenyl ring.

Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide or potassium carbonate.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Major Products Formed

Substitution: Formation of substituted phenyl derivatives.

Condensation: Formation of heterocyclic compounds such as pyrroles or pyrazoles.

Reduction: Formation of 2-cyano-N-(2,6-dichloro-4-aminophenyl)acetamide.

Scientific Research Applications

The compound has shown promising biological activities, particularly as an anticancer agent. Its structural characteristics allow it to interact with key cellular targets, leading to various therapeutic effects.

Anticancer Properties

Research indicates that 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide may inhibit Aurora-A kinase, an enzyme critical for cell division and often overexpressed in cancer cells. Inhibition of this kinase can result in cell cycle arrest and apoptosis in cancerous cells.

Key Findings:

- Antiproliferative Activity : The compound has demonstrated effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and others, leading to reduced cell viability and increased apoptosis rates.

- Mechanisms of Action : The compound may modulate various signaling pathways that regulate cellular metabolism and gene expression, contributing to its anticancer effects.

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study on Anticancer Activity

A notable study evaluated a series of similar compounds for their cytotoxicity against MCF-7 breast cancer cells. The results indicated significant cytotoxicity and selectivity towards cancerous cells over non-cancerous counterparts.

Mechanistic Insights

Research on nitrile compounds similar to this compound revealed their ability to induce apoptosis through the activation of caspase pathways. This suggests that the compound may exhibit similar mechanisms of action.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The presence of electron-withdrawing groups enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Table 2: Chloroacetamide Agrochemicals vs. Target Compound

Dichlorophenyl Derivatives

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS: 560075-65-2) shares the 2,6-dichlorophenyl motif but lacks the nitro and cyano groups. Its molecular weight (314.59 g/mol) is lower than the target’s (unreported but estimated ~328 g/mol), and its applications relate to pharmaceutical impurities (e.g., diclofenac synthesis) rather than pesticidal use .

Biological Activity

Overview

2-Cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide is a compound that belongs to the cyanoacetamide family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

- Molecular Formula : C10H7Cl2N3O2

- Molar Mass : 246.09 g/mol

- Structure : The compound features a cyano group, dichloro, and nitro substituents on the phenyl ring, which contribute to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules.

Mode of Action

- Enzyme Interaction : The compound can act as an enzyme inhibitor or activator depending on the target enzyme. Its structure allows it to form stable complexes with enzymes, leading to modulation of their activity.

- Cellular Effects : It influences cellular processes such as signaling pathways and gene expression. For instance, it can alter metabolic activities and impact cell growth by interacting with transcription factors.

Anticancer Potential

Cyanoacetamides have been investigated for their potential anticancer effects. The presence of electron-withdrawing groups like nitro and cyano can enhance their ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

Dosage Effects

The effects of this compound vary based on dosage:

- Low Doses : May enhance enzyme activity and improve cellular functions.

- High Doses : Potentially toxic effects leading to cellular damage or metabolic disruption have been observed.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via condensation reactions between cyanoacetic acid and substituted anilines. For example, a nitro-substituted aniline (e.g., 2,6-dichloro-4-nitroaniline) is reacted with cyanoacetic acid under reflux in ethanol with a condensing agent like DCC (dicyclohexylcarbodiimide) or using piperidine as a catalyst .

- Purification : Recrystallization from ethanol or acetonitrile is recommended to remove unreacted starting materials. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm using melting point analysis (expected range: 180–185°C based on analogs) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Key Techniques :

- 1H NMR : Look for the cyano group’s adjacent methylene protons (~δ 3.3–3.5 ppm, singlet) and aromatic protons from the dichloronitrophenyl group (δ 7.5–8.5 ppm) .

- Mass Spectrometry : Exact mass should be calculated as 316.97 g/mol (C9H5Cl2N3O3). High-resolution MS (HRMS) is essential to distinguish from isomers .

- IR : Confirm the presence of cyano (~2250 cm⁻¹) and amide carbonyl (~1680 cm⁻¹) stretches .

Q. What safety precautions are required when handling this compound given limited toxicological data?

- Protocols : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse with water and seek medical evaluation. Toxicity is inferred from analogs (e.g., skin/eye irritation, Category 2 hazards) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR peak splitting or unexpected HRMS adducts) be resolved during characterization?

- Troubleshooting :

- NMR Anomalies : Use deuterated DMSO for solubility and to avoid solvent interactions. For split peaks, consider rotational isomerism or impurities; employ 2D NMR (COSY, HSQC) to confirm assignments .

- HRMS Adducts : Use softer ionization (e.g., ESI instead of EI) and compare with isotopic patterns (e.g., Cl₂ isotopes at m/z 316.97 and 318.97 in a 3:2 ratio) .

Q. What strategies can elucidate the impact of substituent positioning (Cl, NO₂) on reactivity and biological activity?

- Approaches :

- Comparative Studies : Synthesize analogs (e.g., 2,4-dichloro vs. 2,6-dichloro derivatives) and compare reaction rates in nucleophilic substitutions (e.g., SNAr with thiols) .

- Computational Modeling : Use DFT calculations to assess electronic effects (HOMO-LUMO gaps) and steric hindrance from the nitro group .

- Biological Assays : Screen against enzyme targets (e.g., TPC2 ion channels) to correlate substituent effects with activity .

Q. How can synthetic yields be improved for large-scale academic research (non-industrial) applications?

- Optimization :

- Solvent Selection : Replace ethanol with DMF for better solubility of nitroaromatic intermediates.

- Catalysis : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation reactions.

- Stepwise Monitoring : Use in-situ IR or HPLC to track reaction progress and minimize byproducts .

Q. What methods are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Protocol :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 254 nm.

- Thermal Analysis : Perform TGA/DSC to identify decomposition temperatures.

- Hydrolytic Susceptibility : Test stability in aqueous solutions with/without light exposure; nitro groups may photo-degrade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.